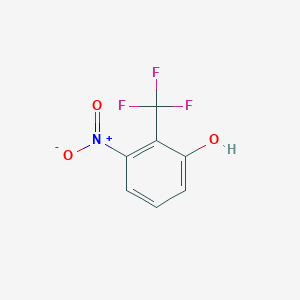![molecular formula C10H13NO2S B1427550 Methyl 3-[(3-aminophenyl)sulfanyl]propanoate CAS No. 1184057-66-6](/img/structure/B1427550.png)
Methyl 3-[(3-aminophenyl)sulfanyl]propanoate
Vue d'ensemble
Description
“Methyl 3-[(3-aminophenyl)sulfanyl]propanoate” is a chemical compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO2S/c1-13-10(12)5-6-14-9-4-2-3-8(11)7-9/h2-4,7H,5-6,11H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Applications De Recherche Scientifique
Synthetic Routes and Derivatives : The synthesis of derivatives of 3-(phenylsulfonimidoyl)propanoate, closely related to Methyl 3-[(3-aminophenyl)sulfanyl]propanoate, has been explored. These derivatives exhibit interesting conformational properties and intramolecular hydrogen bonds, except for the proline derivative (Tye & Skinner, 2002).
Potential Antileukotrienic Agents : The synthesis of related compounds as potential antileukotrienic drugs, important for addressing inflammatory conditions, was described. These compounds showed promising antiplatelet activity and were evaluated for their effects on platelet aggregation (Jampílek et al., 2004).
Catalytic Applications : Sulfuric acid derivatives related to Methyl 3-[(3-aminophenyl)sulfanyl]propanoate have been used as recyclable catalysts for specific condensation reactions. This has implications in enhancing the efficiency of certain chemical synthesis processes (Tayebi et al., 2011).
Pharmaceutical Building Blocks : Alpha-sulfanyl-beta-amino acid derivatives, synthesized using compounds similar to Methyl 3-[(3-aminophenyl)sulfanyl]propanoate, have been identified as important building blocks for pharmaceuticals with potent biological activity (Kantam et al., 2010).
Antibacterial Activity : Certain compounds structurally related to Methyl 3-[(3-aminophenyl)sulfanyl]propanoate have shown potential antibacterial activities, highlighting their possible use in developing new antimicrobial agents (Hu et al., 2006).
Metabolic Studies in Archaea : In metabolic studies of a thermophilic sulfur-dependent anaerobic archaeon, 3-(methylthio)propanoic acid, a compound related to Methyl 3-[(3-aminophenyl)sulfanyl]propanoate, was detected. This indicates its potential involvement in unique biochemical pathways in extreme environments (Rimbault et al., 1993).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 3-(3-aminophenyl)sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-13-10(12)5-6-14-9-4-2-3-8(11)7-9/h2-4,7H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZFEJLYYXIBSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(3-aminophenyl)sulfanyl]propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



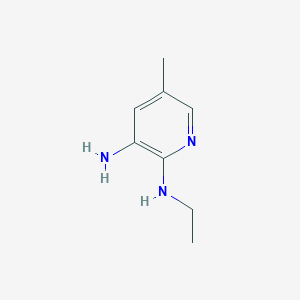
![1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1427468.png)
![[4-(Difluoromethoxy)oxan-4-yl]methanamine](/img/structure/B1427469.png)
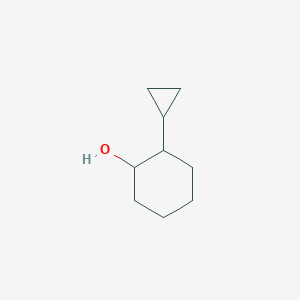
![{2-[(4-Chlorophenyl)thio]-1-cyclopropylethyl}methylamine](/img/structure/B1427474.png)
![4-[3-(Carboxymethyl)phenyl]benzoic acid](/img/structure/B1427475.png)
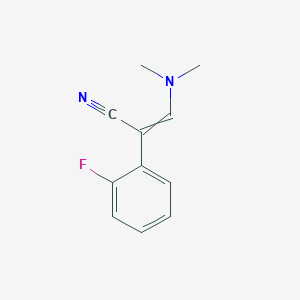
![{4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid](/img/structure/B1427478.png)
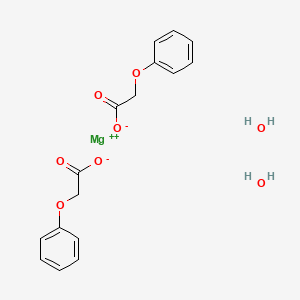
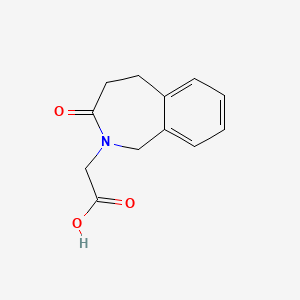
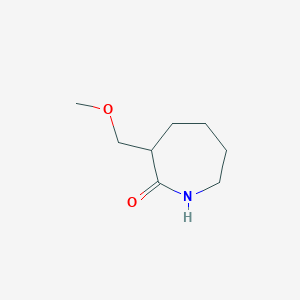
![2-{8-[(Tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid](/img/structure/B1427486.png)
![3-Undecylthieno[3,2-b]thiophene](/img/structure/B1427487.png)
